9-amino-3,4-dihydroacridin-1(2H)-one
Overview
Description
9-amino-3,4-dihydroacridin-1(2H)-one is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the acridine family, known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 9-amino-3,4-dihydroacridin-1(2H)-one is the enzyme human topoisomerase IIα . This enzyme plays a crucial role in controlling the physiological functions of DNA by modulating its topological structure . It is involved in DNA replication, recombination, and chromosome segregation .
Mode of Action
This compound acts as a covalent poison of human topoisomerase IIα . It interacts with the enzyme and alters its activity, leading to changes in the topological state of DNA .
Biochemical Pathways
The compound affects the biochemical pathways involving topoisomerase IIα. This enzyme alters the topology of DNA by passing an intact double helix of DNA through a transient double-stranded break made in a second DNA helix . The compound’s interaction with topoisomerase IIα can influence these processes and their downstream effects.
Result of Action
The action of this compound results in the poisoning of human topoisomerase IIα . This can lead to changes in DNA topology and potentially disrupt processes such as DNA replication and recombination . The compound’s action may also influence the structure of chromosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary or detailed in specialized chemical literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
9-amino-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the acridine ring.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can introduce different substituents onto the acridine ring, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-amino-3,4-dihydroacridin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with a simpler structure.
Acriflavine: Known for its antiseptic properties.
Proflavine: Used as an antiseptic and in biological staining.
Uniqueness
9-amino-3,4-dihydroacridin-1(2H)-one is unique due to its specific amino and dihydroacridinone functionalities, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit topoisomerase II sets it apart from other acridine derivatives, making it a valuable compound in cancer research .
Properties
IUPAC Name |
9-amino-3,4-dihydro-2H-acridin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5H,3,6-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJJSHTMCPMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146645 | |
Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104675-26-5 | |
Record name | 9-Amino-3,4-dihydro-1(2H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104675-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104675265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Acridin-1-one, 9-amino-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives in medicinal chemistry?
A1: Research suggests that this compound derivatives could be promising candidates for developing acetylcholinesterase inhibitors []. Acetylcholinesterase inhibitors are used to treat Alzheimer's disease by increasing acetylcholine levels in the brain. Additionally, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have demonstrated activity as covalent poisons of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, making it a target for anticancer therapies.
Q2: Can this compound be synthesized from readily available starting materials?
A2: Yes, a published synthetic route utilizes substituted 3-(2-nitrophenyl)isoxazoles as starting materials, which are readily synthesized from commercially available compounds []. The process involves a reductive heterocyclization reaction using zinc or iron dust and acetic acid to form the desired this compound scaffold.
Q3: What other heterocyclic ring systems can be formed through similar reductive heterocyclization reactions using 3-(2-nitrophenyl)isoxazoles?
A3: The research by [] demonstrates the versatility of this synthetic strategy by showcasing the formation of other valuable heterocyclic frameworks. Alongside this compound, the researchers successfully synthesized derivatives of 10-amino-3,4-dihydrobenzo[b][1,6]naphthyridin-1(2H)-one and this compound through modifications of the substituents on the starting 3-(2-nitrophenyl)isoxazole. This highlights the potential of this method for generating diverse libraries of heterocyclic compounds for medicinal chemistry research.
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